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Compound of Interest

Compound Name: 1,3-Diphosphinane

CAS No.: 334-03-2

Cat. No.: B14759804

Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals engaged in the study and application of 1,3-diphosphinanes. This guide is

designed to provide expert insights and practical solutions for controlling phosphorus (P)

inversion barriers, a critical factor in the design of P-stereogenic ligands, catalysts, and

advanced materials. Our focus is on providing not just procedural steps, but the underlying

scientific rationale to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)
Q1: What is P-inversion and why is it a key
consideration for 1,3-diphosphinanes?
A: P-inversion, or pyramidal inversion, is a fluxional process where a trivalent phosphorus atom

and its three substituents move through a planar transition state, effectively "turning inside out"

like an umbrella in the wind.[1] For phosphines, this process has a significantly higher energy

barrier (e.g., ~132 kJ/mol for PH₃) compared to analogous amines like ammonia (NH₃), which

inverts billions of times per second at room temperature.[1][2]
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In 1,3-diphosphinanes, a six-membered heterocyclic ring containing two phosphorus atoms,

this inversion is critical because it dictates the configurational stability of the phosphorus

centers. If the inversion barrier is low, P-stereogenic centers will rapidly racemize, making it

impossible to isolate individual enantiomers. Conversely, if the barrier is high, the phosphinane

is configurationally stable, allowing for its use in stereospecific applications such as asymmetric

catalysis. Controlling this barrier is therefore paramount to harnessing the full potential of these

molecules.

Q2: What are the primary factors that influence the P-
inversion barrier?
A: The energy barrier to P-inversion is not fixed; it is highly sensitive to the electronic and steric

environment around the phosphorus atom. Understanding these factors is the first step in

rationally designing molecules with a desired inversion rate.

Electronic Effects: The electronegativity of substituents plays a major role. More

electronegative substituents generally increase the inversion barrier. This is because they

decrease the p-character of the P-lone pair, making the planar transition state (which

requires the lone pair to be in a pure p-orbital) less accessible. Conversely, π-conjugative

effects, where the phosphorus lone pair can delocalize into an adjacent π-system, can

significantly lower the inversion barrier.[3][4]

Steric Effects: Increasing the steric bulk of the substituents on the phosphorus atom

generally increases the inversion barrier. The planar transition state requires bond angles to

expand to 120°, and bulky groups will create significant van der Waals strain, destabilizing

this state relative to the pyramidal ground state.

Ring Strain (Geometric Constraints): Incorporating the phosphorus atom into a small or rigid

ring system, such as a phosphirane (3-membered ring), dramatically increases the inversion

barrier.[4] The strain of forcing the endocyclic bonds into a planar geometry in the transition

state is energetically prohibitive. While 1,3-diphosphinanes (6-membered rings) are more

flexible, their conformational preferences, such as chair conformations, and the presence of

1,3-diaxial interactions can influence the stability of the transition state.[5][6][7]
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Q3: How are P-inversion barriers measured
experimentally and computationally?
A: A combination of experimental and computational techniques is typically employed for a

comprehensive understanding.

Experimental - Dynamic NMR (DNMR) Spectroscopy: This is the most common experimental

method.[8] If the rate of P-inversion is within the NMR timescale (typically 1 to 1000 s⁻¹),

changes in temperature will cause distinct changes in the NMR spectrum. At low

temperatures ("slow exchange limit"), separate signals for diastereotopic groups in the two

enantiomers may be observed. As the temperature is raised, these signals broaden,

coalesce into a single broad peak at the "coalescence temperature," and then sharpen into a

time-averaged signal at high temperatures ("fast exchange limit"). By analyzing the line

shape at different temperatures, the rate constants for inversion can be determined, which

are then used to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the inversion

process.[8]

Computational - Density Functional Theory (DFT): Computational chemistry provides

invaluable insight into the inversion mechanism and energetics.[9][10] By calculating the

energies of the pyramidal ground state and the planar transition state, the inversion barrier

can be predicted. DFT studies can also distinguish between different possible transition state

geometries, such as the typical "umbrella" (vertex) transition state or a T-shaped (edge)

transition state, which can occur with highly electronegative substituents.[3][4][11]

Troubleshooting Guides & Experimental Protocols
This section addresses specific challenges you may encounter during your research, providing

actionable advice and detailed protocols.

Problem 1: My synthesized 1,3-diphosphinane shows
broad, poorly resolved NMR signals at room
temperature.

Probable Cause: You are likely observing dynamic exchange on the NMR timescale. The P-

inversion rate of your compound at room temperature is causing coalescence of signals. This

is not a sample purity issue, but a manifestation of the molecule's dynamic behavior.
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Solution Workflow: Perform a variable-temperature (VT) NMR experiment.

Step 1: Low-Temperature Scan. Cool the sample down in the NMR spectrometer in 10-15

K increments (e.g., from 298 K to 183 K). At a sufficiently low temperature, the inversion

process will become slow on the NMR timescale. You should observe the broad signals

resolving into sharp, distinct peaks corresponding to the static structure.

Step 2: High-Temperature Scan. Warm the sample up from room temperature in 10-15 K

increments. The broad signals should sharpen into a single, time-averaged peak as the

inversion rate becomes very fast.

Step 3: Identify Coalescence Temperature (Tc). Carefully pinpoint the temperature at

which the distinct signals from the low-temperature regime merge into a single broad

peak. This Tc is crucial for calculating the inversion barrier.

Step 4: Line Shape Analysis. For a precise determination of the activation free energy

(ΔG‡), perform a full line shape analysis using specialized software.[8] This involves fitting

the experimental spectra at various temperatures to simulated spectra to extract the rate

constants (k) for the exchange.

Diagram: Workflow for Investigating Dynamic NMR
Behavior
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Caption: Workflow for characterizing a dynamic process using VT-NMR.

Problem 2: I am attempting to synthesize a P-chiral 1,3-
diphosphinane but the product is always racemic. How
can I increase the inversion barrier to achieve
configurational stability?
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Probable Cause: The inversion barrier of your target molecule is too low, leading to rapid

racemization at ambient or reaction temperatures.

Strategic Solutions:

Increase Steric Hindrance: Redesign your synthesis to incorporate bulkier substituents

either directly on the phosphorus atoms or on the carbon backbone of the diphosphinane

ring. For example, replacing a P-methyl group with a P-tert-butyl or P-phenyl group will

significantly increase the barrier.

Introduce Electronegative Substituents: Incorporate atoms like oxygen, nitrogen, or

halogens into the substituents on phosphorus. This can stabilize the pyramidal ground

state, increasing the energy required to reach the planar transition state.

Utilize Geometric Constraints: While modifying the 6-membered ring itself is complex,

ensure that the substituents and overall conformation do not create a situation that would

favor a lower-energy planar transition state. Analyze the chair conformation and potential

ring-flipping barriers, as these are coupled to the P-inversion process. The presence of

bulky groups will favor equatorial positions, which in turn influences the steric environment

around the axial P-lone pair.[5][6]

Table 1: Factors Influencing P-Inversion Barriers
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Factor
Influence on
Barrier Height

Rationale
Example
Modification

Substituent

Electronegativity
Increase

Stabilizes pyramidal

ground state by

increasing s-character

of the lone pair.

P-Alkyl → P-OR, P-

NR₂

Substituent Steric

Bulk
Increase

Destabilizes planar

transition state due to

increased van der

Waals strain.

P-Me → P-tBu, P-

Mesityl

π-Conjugation Decrease

Stabilizes planar

transition state by

delocalizing the lone

pair into a p-orbital.

P-Alkyl → P-Aryl, P-

Vinyl

Ring Strain Increase

Increases angle strain

in the planar transition

state.

Acyclic → 3- or 4-

membered ring

Single Electron

Oxidation
Decrease

Forms a

phosphoniumyl radical

cation with a much

lower inversion barrier

(~5 kcal/mol).[12]

Catalytic amount of a

single electron

oxidant.

Problem 3: My DFT calculations of the inversion barrier
are inconsistent with my experimental NMR data.

Probable Cause: This is a common issue that can arise from several aspects of the

computational model. The goal is to ensure your in silico model accurately represents the in

vitro experimental conditions.

Troubleshooting Checklist:

Basis Set and Functional: Are you using an adequate level of theory? For phosphorus

compounds, a basis set that includes polarization and diffuse functions (e.g., 6-
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311++G(d,p)) is recommended for accurate results.[9] Test a few different DFT functionals

(e.g., B3LYP, M06-2X) to check for consistency.

Solvent Effects: Did you perform the calculation in the gas phase? NMR experiments are

run in solution. The polarity of the solvent can influence the relative energies of the ground

and transition states. Include a solvent model in your calculation, such as the Polarizable

Continuum Model (PCM), to account for this.[10]

Transition State Verification: Have you confirmed you have found the true transition state?

A frequency calculation must be performed on your optimized transition state structure. A

genuine transition state will have exactly one imaginary frequency corresponding to the

inversion motion.[9][10]

Mechanism Mismatch: Are you assuming the correct inversion pathway? While a D₃h-like

"vertex" inversion is common, systems with highly electronegative substituents may

proceed through a T-shaped "edge" inversion mechanism, which could have a different

energy barrier.[11] Ensure your computational search has explored alternative pathways.

Protocol: Basic DFT Calculation of a P-Inversion Barrier
Ground State Optimization: Build the 1,3-diphosphinane molecule in its lowest energy (e.g.,

chair) conformation. Perform a geometry optimization and frequency calculation at your

chosen level of theory (e.g., B3LYP/6-311++G(d,p) with a PCM solvent model for

chloroform). Confirm there are no imaginary frequencies.

Transition State (TS) Guess: Create an initial guess for the TS structure by forcing one of the

phosphorus centers and its three attached atoms to be planar.

TS Optimization: Perform a transition state optimization (e.g., using the QST2/QST3 or

Berny algorithm) from the guess structure.

TS Verification: Run a frequency calculation on the optimized TS geometry. Confirm the

presence of one and only one imaginary frequency. Animate this frequency to ensure it

corresponds to the pyramidal inversion motion.

Calculate the Barrier: The electronic energy barrier is the difference in the electronic

energies of the optimized TS and the optimized ground state. To compare with experimental
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ΔG‡, you must include zero-point vibrational energy (ZPVE) and thermal corrections to the

Gibbs free energy from the frequency calculations.

Diagram: Relationship of Factors in Controlling P-
Inversion

Controlling Factors

Desired Outcome

Analysis & Verification

Electronic Effects
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Caption: Interplay of factors and methods for P-inversion barrier control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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